molecular formula C14H13NO5S2 B2539716 Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate CAS No. 1708268-18-1

Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate

Cat. No.: B2539716
CAS No.: 1708268-18-1
M. Wt: 339.38
InChI Key: DHANWHKAZBZLNP-UHFFFAOYSA-N
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Description

Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate is a sophisticated synthetic thiophene derivative designed for research and development applications. This compound features a unique molecular architecture, integrating a thiophene carboxylate core functionalized with a phenylsulfonyl-acetyl amide group. This specific structure suggests its potential utility in medicinal chemistry as a key intermediate for the synthesis of novel pharmacologically active molecules. Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery projects, particularly in the development of enzyme inhibitors or receptor modulators where the sulfonamide and ester functionalities can be critical for target binding. Thiophene-based compounds are known to exhibit a wide range of biological activities, and this complex derivative serves as a versatile building block for constructing more elaborate chemical libraries. As with all chemicals of this nature, it is supplied with the explicit understanding that it is For Research Use Only . It is strictly not intended for diagnostic, therapeutic, or any personal use. All handling and storage should be conducted by qualified trained professionals in a controlled laboratory setting, adhering to the safety guidelines provided in the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

methyl 3-[[2-(benzenesulfonyl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-20-14(17)13-11(7-8-21-13)15-12(16)9-22(18,19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHANWHKAZBZLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with sulfonyl chlorides and acetylating agents under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetylamino group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₄H₁₃N₁O₅S₂
  • Molecular Weight : 339.39 g/mol
  • IUPAC Name : Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate

The compound features a thiophene ring which is known for its electron-rich properties, making it suitable for various chemical reactions and biological interactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Activity : Studies have indicated that similar thiophene derivatives exhibit anti-inflammatory properties, suggesting that this compound may also possess similar effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines .
  • Anticancer Properties : Preliminary studies have explored the anticancer potential of thiophene derivatives, indicating that they may induce apoptosis in cancer cells through various biochemical pathways .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules through multi-step reactions involving condensation with sulfonyl chlorides and acetylating agents. This versatility makes it a critical intermediate in the development of new pharmaceuticals .

Material Science

This compound has potential applications in material science:

  • Organic Semiconductors : The unique electronic properties of thiophene derivatives make them suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Research indicates that these materials can be engineered to enhance efficiency in electronic devices .

Case Study 1: Anticancer Activity

A study conducted on various thiophene derivatives demonstrated significant anticancer activity against breast cancer cell lines. The results showed that compounds similar to this compound could inhibit cell proliferation and induce apoptosis .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory mechanisms of thiophene derivatives revealed that these compounds could effectively reduce inflammation by inhibiting the NF-kB pathway, which is crucial for the expression of pro-inflammatory genes .

Mechanism of Action

The mechanism of action of Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl/Sulfanyl Groups

Compound Name Key Substituents Synthesis Method Yield Key Differences Reference
Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate Sulfanyl (SH) group Reaction with thioglycolic acid at 130°C (inert atmosphere) Not reported Sulfanyl is less electron-withdrawing than sulfonyl, reducing stability and altering reactivity.
Methyl 3-[(thiophen-2-ylacetyl)amino]thiophene-2-carboxylate Thiophen-2-ylacetyl group Not detailed Not reported Increased aromaticity from thiophene substitution may enhance π-π interactions in binding applications.

Derivatives with Halogen or Bulky Substituents

Compound Name Key Substituents Synthesis Method Yield Key Differences Reference
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate Bromoacetyl group Not specified Not reported Bromo group introduces reactivity for nucleophilic substitution, useful in further derivatization. Available commercially (sc-358313, $140/250 mg).
Methyl 3-(4-ethoxybenzamido)thiophene-2-carboxylate 4-ethoxybenzoyl group Not detailed Not reported Bulky ethoxybenzoyl group increases steric hindrance, potentially reducing enzymatic degradation.

Key Insight : Halogenated derivatives like the bromoacetyl analogue offer synthetic versatility, while bulky substituents may enhance pharmacokinetic properties .

Amino-Modified Analogues

Compound Name Key Substituents Synthesis Method Yield Key Differences Reference
Methyl 3-{[(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate Dimethylamino and methoxyphenyl groups Microwave-assisted condensation with N-dimethoxymethyl-N,N-dimethylamine 99% Methoxyphenyl enhances lipophilicity; dimethylamino group may alter solubility and basicity.
Methyl 3-[[2-(Propylamino)acetyl]amino]-4-methyl-thiophene-2-carboxylate Hydrochloride Propylamino and methyl groups Not detailed Not reported Propylamino side chain increases hydrophilicity; methyl group at 4-position may affect ring conformation.

Key Insight: Amino modifications can drastically alter solubility and bioavailability, with microwave synthesis enabling high yields in certain cases .

Multi-Ring and Complex Derivatives

Compound Name Key Substituents Synthesis Method Yield Key Differences Reference
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo ring, 4-hydroxyphenyl Petasis reaction with HFIP solvent 22% Tetrahydrobenzo ring increases rigidity; hydroxyphenyl enhances hydrogen-bonding capacity.
Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate 2-aminophenylsulfanyl group Not detailed Not reported Aminophenylsulfanyl group introduces potential for chelation or cross-linking in metal-binding applications.

Key Insight : Multi-ring systems (e.g., tetrahydrobenzo) and chelating groups expand utility in materials science or catalysis but often require complex syntheses .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₄H₁₃NO₅S₂ 339.38 Phenylsulfonylacetyl, methyl ester
Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate C₈H₉NO₃S₂ 231.29 Sulfanylacetyl, methyl ester
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate C₈H₇BrNO₃S 292.12 Bromoacetyl, methyl ester

Biological Activity

Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's IUPAC name is methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate. Its molecular formula is C12H11NO4SC_{12}H_{11}NO_4S, with a molecular weight of approximately 297.4 g/mol. The structure includes a thiophene ring, which is known for its pharmacological significance.

PropertyValue
IUPAC NameMethyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate
Molecular FormulaC₁₂H₁₁NO₄S
Molecular Weight297.4 g/mol
PubChem CID2778504

Antioxidant Activity

Recent studies have highlighted the compound's potent antioxidant properties. In vitro evaluations demonstrated that it exhibits significant free radical scavenging activity, surpassing that of standard antioxidants like ascorbic acid. For instance, one study reported an IC50 value of 28.23 μg/mL for the compound, compared to 30.03 μg/mL for ascorbic acid, indicating a superior antioxidant capacity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Research indicates that the compound can significantly reduce inflammation markers in cellular models. A study conducted on lipopolysaccharide (LPS)-induced inflammation in macrophages showed a marked decrease in pro-inflammatory cytokines when treated with this compound, demonstrating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. The results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting its potential use in developing new antimicrobial agents .

Case Studies and Research Findings

  • Antioxidant Evaluation : A comparative study involving several thiophene derivatives revealed that this compound exhibited the highest antioxidant activity among tested compounds, emphasizing its therapeutic potential in oxidative stress-related conditions .
  • Anti-inflammatory Mechanism : In a controlled experiment, the compound was shown to inhibit the NF-kB signaling pathway in LPS-stimulated macrophages, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .
  • Antimicrobial Screening : A series of antimicrobial tests confirmed that the compound effectively inhibited the growth of Staphylococcus aureus and Bacillus subtilis, with potential implications for treating infections caused by these pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via acylation of a thiophene-2-carboxylate precursor with phenylsulfonyl acetyl chloride. Key steps include:

  • Use of anhydrous CH₂Cl₂ as a solvent under nitrogen atmosphere to prevent hydrolysis of reactive intermediates.
  • Reflux conditions (e.g., 12–24 hours) to ensure complete acylation .
  • Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product, achieving yields of ~47–67% .
  • Characterization by ¹H/¹³C NMR and IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign chemical shifts for the sulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and ester carbonyl (δ ~165 ppm in ¹³C NMR) .
  • HPLC : Monitor purity (>95%) using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, with expected [M+H]⁺ peaks matching theoretical values .

Q. How is the compound evaluated for preliminary biological activity?

  • Methodological Answer :

  • In vitro assays : Screen for antibacterial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
  • Mechanistic studies : Assess inhibition of enzymes (e.g., kinases or dehydrogenases) via fluorometric or colorimetric assays (e.g., NADH depletion for 17β-HSD2 inhibition) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under scale-up conditions?

  • Methodological Answer :

  • Catalyst screening : Test DMAP or DCC for enhanced acylation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .
  • Solvent optimization : Compare DMF vs. CH₂Cl₂ for solubility and side-product formation .
  • Process monitoring : Use in-situ FTIR to track reaction progression and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, especially in crowded regions (e.g., thiophene ring protons) .
  • Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

Q. How can the compound’s stability under biological assay conditions be assessed?

  • Methodological Answer :

  • Forced degradation studies : Expose to pH extremes (pH 2–12), heat (40–60°C), and light to identify degradation products via LC-MS .
  • Plasma stability : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using HPLC .
  • Metabolite profiling : Use liver microsomes to detect phase I/II metabolites and infer metabolic pathways .

Q. What computational tools predict the compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Model interactions with active sites (e.g., sulfonyl group with Arg residues in kinases) .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories and calculate binding free energies (MM-PBSA) .
  • Pharmacophore mapping : Align structural features (e.g., hydrogen-bond acceptors) with known inhibitors using Schrödinger .

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